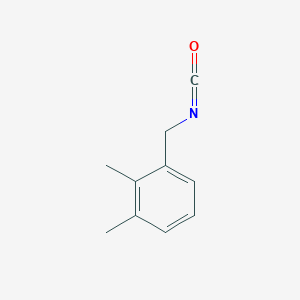
1-(Isocyanatomethyl)-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isocyanatomethyl)-2,3-dimethylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers due to its reactive isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-2,3-dimethylbenzene can be synthesized through the reaction of 2,3-dimethylbenzylamine with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to prevent decomposition of the isocyanate group. The reaction can be represented as follows: [ \text{2,3-dimethylbenzylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, a highly toxic and reactive gas, and the use of advanced safety measures to protect workers and the environment.
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanatomethyl)-2,3-dimethylbenzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions relative to the isocyanate group.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Electrophiles: Such as halogens and nitro groups, can be introduced to the benzene ring under controlled conditions using catalysts like aluminum chloride.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Substituted Benzene Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
1-(Isocyanatomethyl)-2,3-dimethylbenzene has several applications in scientific research:
Polymer Chemistry: Used as a building block in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-2,3-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are crucial in the formation of polyurethanes and other polymers, where the isocyanate group acts as a cross-linking agent, enhancing the mechanical strength and stability of the resulting materials.
Comparison with Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but with two isocyanate groups, leading to higher reactivity and cross-linking density.
2,4-Diisocyanatotoluene: Contains two isocyanate groups on a toluene ring, widely used in the production of flexible foams.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of coatings and elastomers.
Uniqueness: 1-(Isocyanatomethyl)-2,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the properties of the polymers formed from it. The presence of two methyl groups provides steric hindrance, affecting the orientation and rate of electrophilic substitution reactions.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-10(9(8)2)6-11-7-12/h3-5H,6H2,1-2H3 |
InChI Key |
WCQIYYUNZQWLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















